molecular formula C8H5BrFNO B14087250 6-Bromo-5-fluoro-2-methylbenzoxazole

6-Bromo-5-fluoro-2-methylbenzoxazole

Katalognummer: B14087250
Molekulargewicht: 230.03 g/mol
InChI-Schlüssel: AFGMXCKQBHRDPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-fluoro-2-methylbenzoxazole is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-fluoro-2-methylbenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-2-methylbenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H5BrFNO

Molekulargewicht

230.03 g/mol

IUPAC-Name

6-bromo-5-fluoro-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c1-4-11-7-3-6(10)5(9)2-8(7)12-4/h2-3H,1H3

InChI-Schlüssel

AFGMXCKQBHRDPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2O1)Br)F

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: 6-Bromo-5-fluoro-2-methylbenzoxazole Structural Analysis & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-Bromo-5-fluoro-2-methylbenzoxazole (BFMB), a privileged heterocyclic intermediate. BFMB represents a strategic scaffold in medicinal chemistry, combining a bioisostere of the indole nucleus with specific halogen handles for divergent synthesis.

This guide is designed for synthetic chemists and drug discovery scientists. It details the structural architecture, electronic properties driven by the fluoro-bromo contiguity, and validated protocols for its synthesis and downstream functionalization.

Part 1: Structural Architecture & Electronic Properties

The utility of BFMB lies in its trisubstituted nature, where every position on the benzene ring serves a distinct pharmacological or synthetic function.

The Heterocyclic Core

The benzoxazole core acts as a bioisostere for indole and purine bases, allowing it to interact with kinase ATP-binding pockets and GPCRs. Unlike indole, the benzoxazole nitrogen is part of an oxazole ring, lowering the basicity (


 for the conjugate acid) and reducing non-specific protein binding.
The Halogen Interplay (The "Fluoro-Switch")

The 5-fluoro and 6-bromo substituents are not merely steric placeholders; they create a "push-pull" electronic environment:

  • 5-Fluoro (Metabolic Shield): The C5 position in benzoxazoles is a primary site for cytochrome P450-mediated oxidation. Fluorine substitution at C5 blocks this metabolic soft spot, significantly extending in vivo half-life (

    
    ). Electronically, it exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the neighboring C6-bromine for nucleophilic cross-coupling.
    
  • 6-Bromo (Synthetic Handle): Positioned ortho to the fluorine, the bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the ortho-fluorine accelerates oxidative addition of Pd(0) into the C-Br bond due to the "ortho-fluorine effect" (electronic destabilization of the ground state).

The 2-Methyl "Anchor"

The C2-methyl group is chemically versatile:

  • Lateral Lithiation: The protons on the C2-methyl group are acidic (

    
    ). Treatment with strong bases (e.g., LiHMDS) generates a nucleophile capable of attacking aldehydes or alkyl halides.
    
  • Oxidative Functionalization: Can be oxidized to the aldehyde (using SeO

    
    ) or carboxylic acid (KMnO
    
    
    
    ), serving as a linker attachment point.

Part 2: Synthetic Pathways[1][2][3][4]

The synthesis of BFMB relies on the cyclodehydration of functionalized aminophenols. The integrity of the halogenation pattern must be established prior to ring closure to avoid regioselectivity issues.

Retrosynthetic Analysis

The most robust route disconnects the oxazole ring to reveal 2-amino-5-bromo-4-fluorophenol and an acetic acid equivalent (acetic anhydride or triethyl orthoacetate).

Synthesis Start 3-Bromo-4-fluorophenol Nitration Nitration (HNO3, AcOH) Start->Nitration Nitro 2-Nitro-5-bromo-4-fluorophenol Nitration->Nitro Reduction Reduction (Fe/HCl or H2/Pd-C) Nitro->Reduction Amine 2-Amino-5-bromo-4-fluorophenol Reduction->Amine Cyclization Cyclization (Ac2O or Triethyl Orthoacetate) Amine->Cyclization + Acetic Source Product 6-Bromo-5-fluoro-2-methylbenzoxazole Cyclization->Product

Figure 1: Validated synthetic route for 6-Bromo-5-fluoro-2-methylbenzoxazole. Note that reduction conditions must be carefully selected (Fe/HCl preferred) to prevent debromination.

Part 3: Analytical Characterization (The "Fingerprint")

Accurate structural validation requires specific attention to


-

coupling constants.
NMR Spectroscopy Expectations

The 5-fluoro substituent splits carbon signals into doublets.

NucleusSignalMultiplicityCoupling Constant (

)
Assignment

C
C-5Doublet (d)

Direct C-F attachment

C
C-6Doublet (d)

Ortho coupling (affected by Br)

C
C-4Doublet (d)

Ortho coupling

C
C-2Singlet-Methyl-bearing carbon

H
H-4Doublet (d)

Meta to Br, Ortho to F

H
H-7Doublet (d)

Para to F
Mass Spectrometry (MS)
  • Isotope Pattern: Look for the characteristic 1:1 doublet ratio of

    
    Br and 
    
    
    
    Br.
  • Fragmentation: The loss of the oxazole ring (CO elimination) is a common fragmentation pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis via Microwave-Assisted Cyclization

This protocol minimizes thermal degradation and maximizes yield compared to Polyphosphoric Acid (PPA) methods.

Materials:

  • 2-Amino-5-bromo-4-fluorophenol (1.0 eq)

  • Triethyl orthoacetate (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Ethanol (anhydrous)

Step-by-Step:

  • Preparation: In a microwave-safe vial, dissolve 2-amino-5-bromo-4-fluorophenol (500 mg, 2.42 mmol) in anhydrous Ethanol (5 mL).

  • Addition: Add Triethyl orthoacetate (1.3 mL, 7.26 mmol) and catalytic pTSA (42 mg).

  • Reaction: Seal the vial and irradiate at 140°C for 15 minutes (high absorption setting).

  • Monitoring: Check TLC (20% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar, UV-active spot (

    
    ).
    
  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-92% as a white to off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization at C6)

Validates the reactivity of the C-Br bond.

  • Setup: Charge a flask with BFMB (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Execution: Heat to 90°C under

    
     for 4 hours.
    
  • Result: Formation of the 6-aryl-5-fluoro-2-methylbenzoxazole.

Part 5: Medicinal Chemistry Applications[1][4][5][6][7][8][9]

The BFMB scaffold is frequently utilized in "Scaffold Hopping" exercises to improve the physicochemical properties of lead compounds.

SAR Center 6-Bromo-5-fluoro-2-methylbenzoxazole App1 CETP Inhibitors (Lipid Modulation) Center->App1 App2 Kinase Inhibitors (ATP Hinge Binder) Center->App2 App3 Antimicrobial Agents (DNA Gyrase Targeting) Center->App3 Logic1 5-F increases metabolic stability prevents oxidation Center->Logic1 Logic2 6-Br allows library generation via Pd-coupling Center->Logic2

Figure 2: Structure-Activity Relationship (SAR) logic and therapeutic applications of the BFMB scaffold.

Lipophilicity and Permeability

The addition of the fluorine atom increases the LogP (lipophilicity) by approximately 0.2–0.3 units compared to the non-fluorinated analog. This facilitates blood-brain barrier (BBB) penetration for CNS targets, a common application for benzoxazole derivatives.

Bioisosterism

BFMB is often used to replace:

  • Indoles: To reduce H-bond donor character.

  • Quinolines: To reduce molecular weight while maintaining planarity.

References

  • Synthesis of 2-Substituted Benzoxazoles: Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Source: MDPI, Molecules 2023. URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: NIH / PMC. URL:[Link]

  • C-F Coupling Constants Data: Title: 13C NMR Coupling Constants (Reich Chemistry). Source: University of Wisconsin-Madison (Archived). URL:[Link]

Methodological & Application

The Strategic Utility of 6-Bromo-5-fluoro-2-methylbenzoxazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 6-Bromo-5-fluoro-2-methylbenzoxazole emerges as a pivotal building block, offering a unique combination of structural rigidity, desirable physicochemical properties, and versatile reactivity. This guide provides an in-depth exploration of this valuable intermediate for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and diverse applications, with a particular focus on the construction of kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The benzoxazole core is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds. The strategic incorporation of bromine and fluorine atoms onto this scaffold, as seen in 6-Bromo-5-fluoro-2-methylbenzoxazole, confers several distinct advantages:

  • Fluorine's Influence: The fluorine atom at the 5-position significantly impacts the molecule's electronic properties and metabolic stability. Its high electronegativity can modulate the pKa of nearby functionalities and engage in favorable interactions within protein binding pockets, potentially enhancing binding affinity. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of derivative compounds.

  • Bromine as a Reactive Handle: The bromine atom at the 6-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a crucial strategy in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The 2-Methyl Group: The methyl group at the 2-position provides a degree of steric hindrance and lipophilicity, which can be fine-tuned in subsequent synthetic elaborations to optimize selectivity and cell permeability.

A summary of the key physicochemical properties of 6-Bromo-5-fluoro-2-methylbenzoxazole is presented in Table 1.

PropertyValue
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
Reactivity Amenable to various palladium-catalyzed cross-coupling reactions

Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-2-methylbenzoxazole.

Synthesis of 6-Bromo-5-fluoro-2-methylbenzoxazole: A Detailed Protocol

The synthesis of 6-Bromo-5-fluoro-2-methylbenzoxazole is typically achieved through the cyclization of the corresponding 2-aminophenol precursor. The following protocol details a reliable method for its preparation.

Protocol 1: Synthesis of 6-Bromo-5-fluoro-2-methylbenzoxazole

Objective: To synthesize 6-Bromo-5-fluoro-2-methylbenzoxazole from 2-amino-4-bromo-5-fluorophenol.

Materials:

  • 2-Amino-4-bromo-5-fluorophenol

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) in toluene.

  • Addition of Reagents: Add a catalytic amount of pyridine to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-Bromo-5-fluoro-2-methylbenzoxazole.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent and the dehydrating agent for the cyclization reaction.

  • Pyridine: Acts as a basic catalyst to facilitate the initial N-acetylation of the aminophenol.

  • Toluene: A suitable high-boiling solvent that allows for the azeotropic removal of water formed during the cyclization, driving the reaction to completion.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to neutralize any remaining acetic acid and pyridine.

Synthesis_Workflow Start 2-Amino-4-bromo-5-fluorophenol Reagents Acetic Anhydride, Pyridine (cat.) in Toluene Reaction Reflux Start->Reaction Reagents->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Bromo-5-fluoro-2-methylbenzoxazole Purification->Product

Caption: Synthetic workflow for 6-Bromo-5-fluoro-2-methylbenzoxazole.

Spectroscopic Characterization

Accurate characterization of the synthesized intermediate is crucial for its use in subsequent reactions. The expected spectroscopic data for 6-Bromo-5-fluoro-2-methylbenzoxazole are summarized below.

Technique Expected Data
¹H NMR Aromatic protons will appear as doublets or doublet of doublets, showing coupling to the fluorine atom. The methyl protons will appear as a singlet around δ 2.6 ppm.
¹³C NMR Aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon will appear around δ 15 ppm.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Table 2: Expected Spectroscopic Data for 6-Bromo-5-fluoro-2-methylbenzoxazole.

Applications in the Synthesis of Bioactive Molecules

The true value of 6-Bromo-5-fluoro-2-methylbenzoxazole lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[1]

Suzuki_Coupling Intermediate 6-Bromo-5-fluoro-2-methylbenzoxazole Catalyst Pd Catalyst, Base Intermediate->Catalyst Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Catalyst Product 6-Aryl-5-fluoro-2-methylbenzoxazole Catalyst->Product

Caption: Suzuki-Miyaura coupling of 6-Bromo-5-fluoro-2-methylbenzoxazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-5-fluoro-2-methylbenzoxazole derivatives.

Materials:

  • 6-Bromo-5-fluoro-2-methylbenzoxazole

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-Bromo-5-fluoro-2-methylbenzoxazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst and the degassed solvent mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[2]

Buchwald_Hartwig Intermediate 6-Bromo-5-fluoro-2-methylbenzoxazole Catalyst Pd Catalyst, Base, Ligand Intermediate->Catalyst Amine Amine (R₂NH) Amine->Catalyst Product 6-Amino-5-fluoro-2-methylbenzoxazole Derivative Catalyst->Product

Caption: Buchwald-Hartwig amination of 6-Bromo-5-fluoro-2-methylbenzoxazole.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-5-fluoro-2-methylbenzoxazole derivatives.

Materials:

  • 6-Bromo-5-fluoro-2-methylbenzoxazole

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk tube.

  • Addition of Reactants: Add 6-Bromo-5-fluoro-2-methylbenzoxazole, the amine, and the anhydrous solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until completion.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent, filter through celite to remove palladium residues, and concentrate. Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 6-substituted-5-fluoro-2-methylbenzoxazole scaffold is a key feature in a number of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The ability to rapidly diversify the 6-position of the benzoxazole core using the protocols described above allows for the efficient exploration of the chemical space around this privileged scaffold to optimize kinase inhibitory activity and selectivity.

For instance, the introduction of specific aryl or amino groups at the 6-position can lead to compounds that target the ATP-binding site of kinases, forming key hydrogen bonding interactions and hydrophobic contacts that are essential for potent inhibition.

Conclusion

6-Bromo-5-fluoro-2-methylbenzoxazole is a highly valuable and versatile intermediate in modern drug discovery. Its unique combination of a fluorinated benzoxazole core and a reactive bromine handle provides a powerful platform for the synthesis of diverse compound libraries. The detailed protocols provided herein for its synthesis and derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer researchers a practical guide to leveraging the full potential of this important building block in the quest for novel and effective therapeutics, particularly in the exciting field of kinase inhibitor development.

References

  • Carl ROTH. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • NSF PAR. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]

  • Amazon S3. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline:. [Link]

  • PubMed. The Asymmetric Buchwald-Hartwig Amination Reaction. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • IJPBS. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]

  • World Journal of Pharmaceutical Research. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

  • World Journal of Pharmaceutical Research. 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • PubChem. 5-Fluoro-2-methylbenzoxazole. [Link]

  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • PubMed. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

  • JOCPR. Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. [Link]

  • The ICR Publications Repository. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • The Role of Heterocyclic Intermediates in Modern Drug Discovery. [Link]

  • PMC. Encoding BRAF inhibitor functions in protein degraders. [Link]

  • PubChem. 6-Fluoro-5-methyl-1,2-benzoxazole. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Solubility Issues with 6-Bromo-5-fluoro-2-methylbenzoxazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6-Bromo-5-fluoro-2-methylbenzoxazole presents a classic challenge in medicinal chemistry: it is a rigid, planar, halogenated heterocycle. While the benzoxazole core is moderately lipophilic, the addition of heavy halogens (Bromine at C6, Fluorine at C5) significantly increases the crystal lattice energy.

This guide addresses the frequent "crashing out" (precipitation) observed when preparing stock solutions in Dimethyl Sulfoxide (DMSO) or upon dilution into aqueous buffers. The protocols below are designed to overcome the thermodynamic barrier to dissolution and maintain kinetic stability in solution.

Physicochemical Snapshot
PropertyCharacteristicImplication for Solubility
Core Structure Benzoxazole (Planar)High tendency for

-

stacking; resists solvation.
Substituents -Br (C6), -F (C5)Increases lipophilicity (LogP) and crystal density.
Solvent Interaction DMSO (Aprotic, Polar)Good solvent theoretically, but highly hygroscopic.
Common Failure "Brick Dust" PrecipitationOccurs when DMSO absorbs atmospheric water (>1%).

Diagnostic Phase: Why is my compound precipitating?

Q: I bought "anhydrous" DMSO, but the compound still won't dissolve at 10 mM. Why?

A: The issue is likely micro-hydration of your solvent or the thermodynamic barrier of the crystal lattice.

  • Hygroscopicity: DMSO is aggressively hygroscopic.[1] An open bottle can absorb up to 1-2% water by weight within hours in a humid lab. At >1% water content, the solubility of highly lipophilic compounds like 6-Bromo-5-fluoro-2-methylbenzoxazole drops exponentially [1].

  • Lattice Energy: The bromine atom provides a "locking" mechanism in the crystal state via halogen bonding. You must input energy (heat/sonication) to break this lattice before the DMSO molecules can cage the individual solute molecules.

Q: It dissolves initially but precipitates after freezing and thawing.

A: This is the "Cold Crash" phenomenon . Freezing DMSO (MP: ~18.5°C) forces the solute into interstitial spaces. If water is present, it freezes separately or forms hydrates that exclude the lipophilic solute. Upon thawing, the compound aggregates before it can re-dissolve.

  • Fix: Always re-sonicate and vortex thawed stocks before opening the vial.

Core Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a stable 50 mM stock solution.

Reagents & Equipment[2][3][4][5][6]
  • Compound: 6-Bromo-5-fluoro-2-methylbenzoxazole (Solid).

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).

  • Equipment: Ultrasonic water bath (heated), Vortex mixer, Argon/Nitrogen gas (optional).

Step-by-Step Workflow
  • Pre-warm the Solvent: Warm the anhydrous DMSO to 37°C before use. Warm solvent has lower viscosity and higher kinetic energy, aiding the initial "wetting" of the hydrophobic powder.

  • Weighing & Addition: Weigh the compound into a glass vial (avoid plastic microfuge tubes for long-term storage of halogenated aromatics if possible, to prevent leaching). Add the calculated volume of warm DMSO.

  • The "Cycle" Method (Critical Step): Do not just shake. Use the following cycle to break the crystal lattice:

    • Vortex (30 sec, max speed).

    • Sonicate (5 min at 40°C). Note: Ensure water level in bath matches liquid level in vial.

    • Inspect: Hold vial against a light source. Look for "schlieren" lines (swirls) or micro-crystals.

    • Repeat until the solution is perfectly clear.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Pro-Tip: Overlay the airspace in the vial with dry Nitrogen or Argon before closing to prevent moisture uptake [2].

Advanced Troubleshooting: Biological Assays

Q: My stock is clear, but it precipitates instantly when I add it to cell culture media.

A: You are experiencing Solvent Shock . Adding 100% DMSO stock directly to aqueous media causes a rapid local spike in water concentration around the droplet, forcing the hydrophobic compound out of solution before it can disperse.

The "Intermediate Dilution" Strategy

Instead of a direct 1:1000 dilution, use a step-down approach:

  • Prepare Intermediate: Dilute your 50 mM DMSO stock to 5 mM using pure DMSO (not water).

  • Prepare Working Solution: Dilute the 5 mM stock into your media with vigorous vortexing during addition.

  • Add Surfactants (Optional): If precipitation persists, pre-dissolve the compound in DMSO containing 5-10% Tween-80 or PEG-400 . This creates a "chaperone" effect when the DMSO hits the water [3].

Q: Can I use a different solvent?

A: Yes, but with caveats.

  • Ethanol: often poorer solubility for brominated benzoxazoles than DMSO.

  • DMF (Dimethylformamide): Excellent solubility, often better than DMSO for halogenated aromatics, but higher toxicity in cell-based assays. Use only if DMSO fails completely.

Visualizations

Diagram 1: Solubility Failure Modes & Mechanics

This diagram illustrates the competitive interaction between the crystal lattice, the solvent, and atmospheric moisture.

SolubilityFailure Compound 6-Bromo-5-fluoro-2-methylbenzoxazole (Solid Crystal) Solution Stable Solution (Solvated Molecules) Compound->Solution Heat + Sonication (Breaks Lattice) DMSO_Dry Anhydrous DMSO (High Solvation Power) DMSO_Wet Hydrated DMSO (>1% Water) DMSO_Dry->DMSO_Wet Absorbs Moisture (Open Vial) DMSO_Dry->Solution Solvates DMSO_Wet->Compound Rejects Solute Precipitate Precipitate (Brick Dust) Solution->Precipitate Water Spike (Dilution Shock)

Caption: Figure 1. Mechanism of solubility failure. Hydration of DMSO reduces its ability to overcome the lattice energy of the brominated benzoxazole.

Diagram 2: The "Step-Down" Dilution Protocol

A workflow to prevent precipitation during biological assay preparation.

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate 5 mM (100% DMSO) Stock->Inter 1:10 Dilution in DMSO Working Working Sol. 50 µM (Media + 1% DMSO) Inter->Working 1:100 Dilution (Vortex Rapidly) Cells Cell Assay Working->Cells Add to Wells

Caption: Figure 2. Step-down dilution strategy to mitigate solvent shock and precipitation.

References

  • Ziath Ltd. (2021).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Gaylord Chemical. (2020). DMSO Solubility Data: Bulletin 102. Retrieved from

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Discussion Thread. Retrieved from

  • PubChem. (2025).[2][3] 5-Fluoro-2-methylbenzoxazole Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting regioisomer formation in 5-fluoro-6-bromo benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioisomer Formation & Synthesis Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Executive Summary & Diagnostic

The synthesis of 5-fluoro-6-bromo benzoxazole presents a classic "regioisomer trap" in heterocyclic chemistry. The core challenge lies in the competing directing effects of the fluorine atom and the benzoxazole scaffold during electrophilic aromatic substitution (EAS).

If you are encountering mixtures of isomers (e.g., 4-bromo vs. 6-bromo) or struggling to assign the correct structure, you are likely using a "Direct Functionalization" approach. The "De Novo Assembly" route (cyclization of a pre-functionalized aminophenol) is the only method that guarantees regiochemical purity.

Diagnostic Flowchart: Select Your Troubleshooting Module

DiagnosticFlow Start Start: What is your current issue? Method Which synthetic route are you using? Start->Method Direct Direct Bromination of 5-fluorobenzoxazole Method->Direct Route A DeNovo Cyclization of 2-aminophenol precursor Method->DeNovo Route B Issue1 Issue: Inseparable mixture of regioisomers (4-Br / 6-Br) Direct->Issue1 Primary Failure Mode Issue2 Issue: Low Yield / Tarry Black Products DeNovo->Issue2 Oxidation/Hydrolysis Issue3 Issue: Ambiguous NMR assignment DeNovo->Issue3 Isomer Confirmation Sol1 Module 2: The Direct Bromination Trap Issue1->Sol1 Go to Module 2 Sol2 Module 3: Cyclization Protocol Issue2->Sol2 Go to Module 3 Sol3 Module 4: Analytical Confirmation Issue3->Sol3 Go to Module 4

Figure 1: Decision matrix for troubleshooting based on synthetic strategy and observed failure mode.

The "Direct Bromination" Trap (Why it Fails)

Many researchers attempt to synthesize the target by brominating commercially available 5-fluorobenzoxazole. This approach is not recommended for high-purity applications.

The Mechanistic Conflict

The 5-fluorobenzoxazole system has conflicting electronic directors:

  • The Benzoxazole Core: The oxazole ring is electron-withdrawing (specifically the C=N bond), deactivating the benzene ring toward Electrophilic Aromatic Substitution (EAS).

  • The Fluorine (C-5): A strong ortho/para director (via resonance).

Regioselectivity Outcome:

  • Position 4 (ortho to F): Sterically hindered ("bay region" near the Nitrogen) but electronically activated.

  • Position 6 (ortho to F): Less sterically hindered and electronically activated.

  • Position 7 (meta to F): Deactivated.

While Position 6 is theoretically favored, the energy difference between the transition states for C-4 and C-6 attack is often small, leading to difficult-to-separate mixtures (typically 3:1 to 6:1 ratios of 6-Br:4-Br).

Recommendation: Stop Direct Bromination. Proceed to Module 3 for the De Novo synthesis route.

Module 3: The "De Novo" Assembly (The Solution)

The only way to ensure 100% regioselectivity is to establish the halogen pattern before closing the oxazole ring.

Target Precursor

You must synthesize or acquire: 2-amino-5-bromo-4-fluorophenol .

  • CAS: 1016234-89-1[1]

  • Why: In the aminophenol, the NH2 is at position 1 (relative to itself) and OH at 2. When cyclized:

    • Phenol C-4 becomes Benzoxazole C-5 (Fluorine).[2]

    • Phenol C-5 becomes Benzoxazole C-6 (Bromine).

Protocol: Cyclization with Triethyl Orthoformate (TEOF)

This is the "Gold Standard" method for closing the ring without altering the halogen pattern [1].

Reagents:

  • 2-amino-5-bromo-4-fluorophenol (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 - 5.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) or Sulfamic acid.

  • Solvent: Ethanol (absolute) or neat TEOF.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the aminophenol (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Addition: Add TEOF (3.0 eq) and pTSA (catalytic).

    • Critical Check: Ensure the system is under Argon/Nitrogen. Moisture hydrolyzes TEOF to formate esters, stopping the reaction.

  • Reflux: Heat to reflux (approx. 80°C) for 3–5 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting aminophenol is polar/fluorescent; the benzoxazole is less polar and UV active.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove EtOH and excess TEOF.

    • The residue is often a solid. Triturate with cold Hexane or Heptane.

    • Filter and wash with cold Hexane.

  • Purification: If necessary, recrystallize from EtOH/Water or perform a short silica plug filtration.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Starting Material Remains Hydrolysis of TEOFUse fresh TEOF; add 4Å molecular sieves to the reaction.
Dark/Black Tar Oxidation of AminophenolDegas solvents; ensure inert atmosphere (Ar/N2) before heating.
Product is an Oil (should be solid) Residual TEOF/SolventHigh-vacuum drying (50°C) is required to remove triethyl orthoformate byproducts.

Module 4: Analytical Confirmation (NMR)

Distinguishing 5-fluoro-6-bromo from its isomer 6-fluoro-5-bromo is critical. You cannot rely on chemical shift alone; you must calculate Coupling Constants (


) .
1H-NMR Diagnostic Logic

Fluorine (


) couples with protons (

) with characteristic

values based on distance (

vs

).

Data Comparison Table:

FeatureTarget: 5-Fluoro-6-Bromo Isomer: 6-Fluoro-5-Bromo
Proton H4 Ortho to F (

)
Meta to F (

)
Proton H7 Meta to F (

)
Ortho to F (

)

Value (Ortho)
9.0 – 11.0 Hz 9.0 – 11.0 Hz

Value (Meta)
5.0 – 7.0 Hz 5.0 – 7.0 Hz
How to Assign:
  • Identify the two aromatic protons (singlets or doublets).

  • H4 is typically downfield (deshielded by the adjacent Nitrogen/Oxazole ring current) compared to H7 .

  • In 5-F-6-Br: The downfield proton (H4) should show a Large Coupling (

    
     Hz, 
    
    
    
    ). The upfield proton (H7) should show a Small Coupling (
    
    
    Hz,
    
    
    ).
  • In 6-F-5-Br: The downfield proton (H4) shows a Small Coupling . The upfield proton (H7) shows a Large Coupling .

Visualizing the Coupling Pathway

NMR_Logic Sub1 5-Fluoro-6-Bromo (Target) H4_1 H4 (near N) Ortho to F J = ~10 Hz Sub1->H4_1 H7_1 H7 (near O) Meta to F J = ~6 Hz Sub1->H7_1 Sub2 6-Fluoro-5-Bromo (Isomer) H4_2 H4 (near N) Meta to F J = ~6 Hz Sub2->H4_2 H7_2 H7 (near O) Ortho to F J = ~10 Hz Sub2->H7_2

Figure 2: NMR coupling logic. Note that H4 is generally defined as the proton at position 4 (adjacent to the bridgehead Nitrogen).

References

  • Synthesis of Benzoxazoles via Orthoformates

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[3][4]

    • Source: MDPI (Reactions), 2023.
    • URL:[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Title: Regioselectivity in Electrophilic Aromatic Substitution.[5][6][7][8][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Precursor Characterization (2-Amino-4-bromo-5-fluorophenol)

    • Title: 2-Amino-4-bromo-5-fluorophenol (Compound Summary).[1]

    • Source: PubChem.[1]

    • URL:[Link]

  • Benzoxazole Synthesis Methodology

    • Title: Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel.[4][10]

    • Source: ACS Omega, 2019.[10]

    • URL:[Link]

Sources

Removing palladium catalyst residues from 6-Bromo-5-fluoro-2-methylbenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Guide for: 6-Bromo-5-fluoro-2-methylbenzoxazole Derivatives

Welcome to the technical support center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in purifying 6-Bromo-5-fluoro-2-methylbenzoxazole derivatives and similar heterocyclic compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to help you troubleshoot and optimize your purification processes effectively.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by guidelines such as ICH Q3D, which sets a permissible daily exposure (PDE) limit for oral consumption at 100 µ g/day .[1] Achieving these low levels, often in the low parts-per-million (ppm) range, can be challenging, especially with complex heterocyclic molecules that may coordinate with palladium species.[2][3]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered during the removal of palladium residues.

Q1: I've performed a standard aqueous workup and column chromatography, but my ICP-MS results show palladium levels are still over 100 ppm. Why?

This is a very common scenario. While standard purification techniques are essential, they are often insufficient for reducing palladium to regulatory limits.[4][5] There are several reasons for this:

  • Multiple Palladium Species: After a reaction, palladium can exist in various forms: insoluble Pd(0) black, colloidal Pd(0), and soluble Pd(II) or Pd(IV) species.[6] Simple filtration or chromatography may remove insoluble particles but will not effectively remove dissolved or colloidal forms.

  • Product-Catalyst Interaction: Your 6-Bromo-5-fluoro-2-methylbenzoxazole derivative contains a nitrogen heterocycle. The lone pair of electrons on the nitrogen atom can act as a ligand, coordinating strongly with soluble palladium species. This makes the palladium "travel" with your product during chromatography.

  • Ligand Effects: Phosphine ligands, commonly used in cross-coupling reactions, can be oxidized to phosphine oxides. These can form stable, soluble complexes with palladium that are difficult to separate from the desired product.

Q2: What is the first step I should take when I see high palladium levels in my crude product?

Your first step should be to remove the insoluble palladium. This is typically the easiest fraction to eliminate and can significantly reduce the overall metal load before you tackle the more challenging soluble species.

  • Action: Dilute your crude reaction mixture with a suitable solvent (e.g., THF, EtOAc, DCM) and filter it through a pad of Celite®.[7] This will trap the heterogeneous Pd(0) particles (palladium black).[1][7] Sometimes, a pre-flush of the Celite pad with methanol can improve efficiency.[7]

Q3: Can I just re-crystallize my product to remove the palladium?

Crystallization can be an effective purification step, but it is not a guaranteed solution for palladium removal. In some instances, palladium complexes can co-crystallize with the product, becoming trapped within the crystal lattice.[2] It is often more effective to use a targeted scavenging method before the final crystallization.

Q4: My product is a free base. Does this affect my palladium removal strategy?

Yes, significantly. If your benzoxazole derivative is a free base, the nitrogen atom is more available to coordinate with palladium. Converting your compound to a salt (e.g., a hydrochloride or hydrobromide salt) can disrupt this coordination. By protonating the nitrogen, you reduce its ability to act as a ligand for palladium, which can make the metal easier to remove by scavenging or extraction.

Part 2: Advanced Purification Strategies & Protocols

If initial troubleshooting fails to reduce palladium to the desired level (<10 ppm), a more targeted approach is necessary. The following section details the most effective methods.

Strategy 1: Metal Scavenging with Functionalized Silica

Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[8][9] They are highly effective because they convert soluble palladium into a solid form that can be easily filtered off.

Which scavenger should I choose?

The choice of scavenger depends on the nature of the palladium species you are trying to remove. For post-cross-coupling reaction mixtures, a combination of Pd(0) and Pd(II) is expected. Thiol-based scavengers are generally the most versatile and effective.

Scavenger Type Functional Group Target Palladium Species Pros Cons
Thiol-Based -SH, Mercaptotriazine (TMT)Pd(0), Pd(II)Highly effective, versatile, widely used.[4][10]Can have a strong odor, may require elevated temperatures for optimal performance.
Amine-Based -NH₂, -NHR, -NR₂Pd(II)Good for capturing Lewis acidic Pd(II).Less effective for Pd(0) species.
Phosphine-Based -PR₂, -PAr₂Pd(0)Effective for scavenging Pd(0) complexes.Can be sensitive to oxidation.
Isocyanide-Based -NCPd(0), Pd(II)Forms very stable complexes, highly effective.[11]Reagents can be toxic and require careful handling.
Experimental Protocol: General Procedure for Scavenging
  • Preparation: After initial filtration through Celite®, dissolve your crude product in a suitable solvent (e.g., Toluene, THF, MeCN) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the chosen scavenger (e.g., Silica-Thiol or Si-TMT). A typical starting point is 5-10 weight equivalents (i.e., for every 1 gram of product, use 5-10 grams of scavenger). The exact amount depends on the initial palladium concentration.

  • Incubation: Stir the mixture at a temperature between 25 °C and 60 °C. Higher temperatures often lead to faster and more efficient scavenging.

  • Monitoring: The scavenging process can take from 2 to 24 hours.[3][6] You can monitor the progress by taking small aliquots of the solution, filtering, and analyzing for palladium content.

  • Isolation: Once scavenging is complete, cool the mixture to room temperature and filter to remove the scavenger. Wash the collected scavenger with fresh solvent to ensure complete recovery of your product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit a sample for final ICP-MS analysis.[4][12]

Strategy 2: Activated Carbon Treatment

Activated carbon is a cost-effective and powerful adsorbent for removing a wide range of palladium species.[6][13] Its high surface area and porous structure allow it to trap both soluble and colloidal palladium.[14]

Why choose activated carbon? It is inexpensive and effective against various forms of palladium, regardless of oxidation state.[13] This makes it a good option when the exact nature of the palladium residue is unknown.

What are the drawbacks? The primary drawback is the potential for non-specific adsorption of your product, leading to yield loss.[8] Therefore, it is crucial to screen different types of activated carbon and optimize the loading and contact time.

Workflow: Decision-Making for Palladium Removal

The following diagram outlines a logical workflow for tackling palladium contamination.

Palladium_Removal_Workflow Start Crude Product (Post-Reaction) Initial_Filter Step 1: Celite Filtration Start->Initial_Filter ICP1 Analysis 1: ICP-MS Initial_Filter->ICP1 High_Pd > 100 ppm Pd ICP1->High_Pd High Contamination Mid_Pd 10-100 ppm Pd ICP1->Mid_Pd Moderate Contamination Low_Pd < 10 ppm Pd ICP1->Low_Pd Low Contamination Scavenging Step 2: Scavenger Treatment (e.g., Si-TMT, Activated Carbon) High_Pd->Scavenging Mid_Pd->Scavenging Final_Purification Step 3: Final Purification (Crystallization or Chromatography) Low_Pd->Final_Purification ICP2 Analysis 2: ICP-MS Scavenging->ICP2 ICP2->Final_Purification If < 10 ppm API Final Product (< 10 ppm Pd) Final_Purification->API

Caption: A typical workflow for the systematic removal and verification of palladium residues.

Part 3: Quantification and Verification

You cannot remove what you cannot measure. Accurate quantification of palladium is critical for process development and regulatory compliance.

Q5: What is the best method for quantifying residual palladium?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and the most reliable method for quantifying trace metals in APIs.[4][12] It offers excellent sensitivity, with detection limits often in the parts-per-billion (ppb) range.[12][15]

Q6: Are there faster, in-process methods to check if my scavenging is working?

While ICP-MS is the gold standard for final validation, it can be slow for real-time process monitoring.[12] For quicker, semi-quantitative assessments during an experiment, catalysis-based fluorometric methods can be used.[3][16] These methods use a non-fluorescent probe that becomes fluorescent in the presence of palladium, allowing for a rapid estimation of palladium concentration with a plate reader.[16] This can help you decide if a scavenging step needs more time without waiting for a full ICP-MS analysis.

Analytical Method Sensitivity Primary Use Case Pros Cons
ICP-MS ppb (µg/kg)Final QC, regulatory submission, process validation.[12][17]Highly accurate, sensitive, and reliable.[12]Requires expensive instrumentation and trained operators; sample digestion can be time-consuming.[12]
Fluorometric Assay ~1 ppm (mg/kg)In-process monitoring, screening of scavengers.[16]Fast, high-throughput, requires standard lab equipment.[12][16]Semi-quantitative, potential for interference from sample matrix.[16]
Atomic Absorption (AA) ppm (mg/kg)Routine analysis.Robust and less expensive than ICP-MS.Less sensitive than ICP-MS.[12]

Part 4: Final Recommendations & Best Practices

  • Prevention is Key: Consider using catalysts with high turnover numbers (TONs) or encapsulated catalysts to reduce the amount of palladium used in the reaction from the start.[4][5]

  • Multi-Step Approach: Relying on a single purification method is rarely sufficient. A multi-step approach (e.g., filtration -> scavenging -> crystallization) is the most robust strategy for achieving very low palladium levels.[1]

  • Document Everything: Keep detailed records of your purification attempts, including the type of scavenger used, loading, temperature, time, and the resulting palladium levels. This data is invaluable for optimizing the process and for regulatory filings.

  • Consider the Whole Process: Palladium removal should not be an afterthought. Integrate it into your process development plan from the early stages to avoid costly delays later in the drug development timeline.[18]

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved February 12, 2026, from [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 12, 2026, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 12, 2026, from [Link]

  • Silva, B. H. G., et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 13(3), 323-332. [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Retrieved February 12, 2026, from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 2), 117253. [Link]

  • Inoue, K., & Komatsu, M. (2005). Method of removing palladium.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 12, 2026, from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved February 12, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. Retrieved February 12, 2026, from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved February 12, 2026, from [Link]

  • Cobelo-García, A., et al. (2021). Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. Talanta, 232, 122289. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Analysis of palladium by high resolution ICP-MS. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. Retrieved February 12, 2026, from [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Stability Comparison Guide: 2-Methylbenzoxazole vs. 2-Phenylbenzoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2-Phenylbenzoxazole (2-PhBO) exhibits superior stability across thermal, hydrolytic, and photochemical dimensions compared to its 2-methylbenzoxazole (2-MeBO) analog.[1][2]

For drug development and materials science applications, 2-PhBO is the preferred scaffold for long-term stability and bioavailability.[1][2] The 2-phenyl substituent provides extensive


-conjugation and steric shielding, significantly retarding hydrolytic ring cleavage and preventing rapid metabolic oxidation.[1][2] In contrast, 2-MeBO is chemically reactive; its C2-methyl group serves as a "soft spot" for both metabolic oxidation (benzylic-like hydroxylation) and electrophilic attack, making it more suitable as a synthetic intermediate than a final stable active pharmaceutical ingredient (API).[1][2]

Chemical Structure & Electronic Properties

The stability divergence stems fundamentally from the electronic influence of the C2-substituent on the benzoxazole core.[1][2]

Feature2-Methylbenzoxazole (2-MeBO)2-Phenylbenzoxazole (2-PhBO)
Structure Fused benzene/oxazole ring with a methyl group at C2.[1][2]Fused benzene/oxazole ring with a phenyl group at C2.[1][2]
Electronic State Hyperconjugation from methyl group; C2-methyl protons are acidic (

).[1][2]
Extended

-conjugation over the phenyl ring; Resonance stabilization of the ground state.[1][2]
Physical State Liquid at RT (MP: ~9.5°C).[2]Crystalline Solid (MP: 102-104°C).[1][2]
Key Reactivity Nucleophilic/Acidic: Methyl group active in condensations (e.g., Knoevenagel).Inert/Robust: Phenyl ring sterically hinders C2 attack; resistant to deprotonation.[1][2]
Mechanistic Insight: The "Methyl Liability"

In 2-MeBO, the C=N bond of the oxazole ring withdraws electron density, rendering the


-protons of the methyl group acidic.[1] This allows for rapid deprotonation and subsequent reactions with electrophiles.[1][2] In biological systems, this position is a primary site for Cytochrome P450-mediated oxidation (benzylic oxidation), converting the methyl to a hydroxymethyl and eventually a carboxylic acid, leading to rapid clearance.

Stability Assessment Profile

Hydrolytic Stability (Chemical)[3]
  • 2-Phenylbenzoxazole: Highly Resistant.[1][2]

  • 2-Methylbenzoxazole: Susceptible to Acid/Base Hydrolysis.[1][2]

Experimental Data: Studies in acidic media (0.05–1.0 M HCl) demonstrate that replacing the methyl group with a phenyl group reduces the hydrolysis rate constant (


) by approximately 100-fold .
  • Mechanism: Hydrolysis proceeds via nucleophilic attack of water on the C2 carbon of the protonated imine.

  • Causality: The phenyl ring in 2-PhBO acts as a steric shield and disperses the positive charge of the transition state through resonance, raising the activation energy for nucleophilic attack.[1] 2-MeBO lacks this stabilization, allowing water to attack the C2 position more readily, leading to ring opening (formation of 2-amidophenols).[1][2]

Metabolic Stability (ADME)
  • 2-Phenylbenzoxazole: High Intrinsic Stability.[1][2]

    • Metabolic Route:[1][2] Slow para-hydroxylation of the phenyl ring (if unsubstituted).

  • 2-Methylbenzoxazole: Low Intrinsic Stability.[1][2]

    • Metabolic Route:[1][2] Rapid oxidation of the C2-methyl group.[1][2]

Implication for Drug Design: The 2-MeBO scaffold often suffers from high intrinsic clearance (


) due to the accessibility of the methyl protons to CYP450 heme iron centers. 2-PhBO analogs typically exhibit longer half-lives (

) unless the phenyl ring itself contains metabolically labile groups (e.g., -OMe).[1][2]
Photostability & Thermal Stability[2]
  • Photostability: 2-PhBO derivatives are industry standards for scintillators and fluorescent whiteners due to their resistance to UV-induced degradation. 2-MeBO has a lower quantum yield (

    
    ) and is more prone to radical-mediated photodegradation.[1][2]
    
  • Thermal: 2-PhBO is stable up to >300°C (used in PBO fibers).[1][2] 2-MeBO is a volatile liquid with significantly lower thermal decomposition thresholds.[1][2]

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways for both analogs under hydrolytic and metabolic stress.

StabilityPathways cluster_legend Legend Substrate_Me 2-Methylbenzoxazole (2-MeBO) Int_Me_Ox Hydroxymethyl Intermediate Substrate_Me->Int_Me_Ox CYP450 (Fast Oxidation) Int_RingOpen Ring Opening (2-Amidophenol) Substrate_Me->Int_RingOpen Acid Hydrolysis (k_obs High) Substrate_Ph 2-Phenylbenzoxazole (2-PhBO) Substrate_Ph->Int_RingOpen Acid Hydrolysis (k_obs Low) Int_Ph_OH p-Hydroxyphenyl Metabolite Substrate_Ph->Int_Ph_OH CYP450 (Slow Aromatic Hydroxylation) Prod_Acid Carboxylic Acid (Rapid Clearance) Int_Me_Ox->Prod_Acid Dehydrogenase Prod_Stable Excreted Intact or Conjugated Int_Ph_OH->Prod_Stable Phase II Conjugation key Red Path: Unstable/Rapid Degradation Green Path: Stable/Slow Metabolism

Figure 1: Comparative degradation pathways showing the rapid oxidative clearance of the methyl analog versus the robust profile of the phenyl analog.

Experimental Protocols

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol 1: Accelerated Hydrolytic Stability Profiling

Objective: Determine the pseudo-first-order rate constant (


) for ring cleavage.[2]
  • Preparation:

    • Prepare 10 mM stock solutions of 2-MeBO and 2-PhBO in Methanol.

    • Prepare reaction media: 1.0 M HCl (Acidic challenge) and Phosphate Buffer pH 7.4 (Physiological control).

  • Incubation:

    • Dilute stock 1:100 into reaction media (Final conc: 100 µM) in glass vials.

    • Incubate at 60°C (accelerated condition) in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24, and 48 hours.

    • Aliquot 100 µL and quench immediately with 100 µL cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.[1][2]

    • Gradient: 5% to 95% ACN in water (+0.1% Formic Acid).[2]

    • Detection: Monitor disappearance of parent peak and appearance of ring-open product (2-aminophenol derivative).[1][2]

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1][2]
      
    • Validation Criteria: The

      
       for 2-MeBO should be >10x higher than 2-PhBO in 1.0 M HCl.
      
Protocol 2: In Vitro Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) to assess metabolic liability.
  • System: Pooled Liver Microsomes (Human or Rat) at 0.5 mg/mL protein.

  • Reaction:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Workflow:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.[1][2]

    • Sample at 0, 5, 15, 30, 45 min.

    • Quench with ice-cold ACN.

  • Data Analysis:

    • Calculate

      
       from the decay curve.
      
    • 
      .[3]
      
    • Expectation: 2-MeBO will show high clearance (

      
      ) due to methyl oxidation; 2-PhBO will show low-to-moderate clearance.[1][2]
      

Stability Testing Workflow Diagram

Workflow cluster_chem Phase 1: Chemical Stress cluster_bio Phase 2: Biological Stability Start Start Stability Assessment Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Oxid Oxidative Stress (H2O2) Start->Oxid Micro Microsomal Stability (CYP450) Acid->Micro If Stable Base->Micro Oxid->Micro Plasma Plasma Stability (Esterases) Micro->Plasma Decision Compare t(1/2) Plasma->Decision Result Select Scaffold Decision->Result 2-PhBO > 2-MeBO

Figure 2: Sequential workflow for evaluating benzoxazole scaffold stability.

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Reiser, A., et al. (1972).[2][4] Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.[2][4] Link

  • NIST Chemistry WebBook. 2-Phenylbenzoxazole Thermochemical Data. Link

  • PubChem Compound Summary. 2-Methylbenzoxazole. National Center for Biotechnology Information.[1][2] Link

  • Burger, A. (2021).[2] Bioisosteres in Medicinal Chemistry. Wiley-VCH.[1][2] (General reference for metabolic liability of methyl-heterocycles).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.